molecular formula C17H20FNO4 B1477821 4-(4-Carboxy-3-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester CAS No. 1643153-49-4

4-(4-Carboxy-3-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

Cat. No. B1477821
CAS RN: 1643153-49-4
M. Wt: 321.34 g/mol
InChI Key: KAKOSLAMBFDEJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Carboxy-3-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C17H20FNO4 and its molecular weight is 321.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

Research involving similar chemical structures, such as tert-butyl esters and carboxylic acid derivatives, often focuses on synthetic applications and modifications. For instance, the α-amidoalkylation of ambident nucleophiles using tert-butyl esters of carboxylic acids demonstrates the versatility of these compounds in organic synthesis, offering pathways for the creation of complex molecules (Dobrev, Benin, & Nechev, 1992). Similarly, the synthesis of 4H-Chromene-2-carboxylic acid ester derivatives from marine drugs underscores the relevance of esterification and carboxylation reactions in drug development and structural-activity relationship studies (Li et al., 2013).

Materials Science and Polymer Chemistry

In materials science, derivatives of tert-butyl esters and carboxylic acids have been used to synthesize new polyamides with significant thermal stability and solubility. This research highlights the application of such compounds in developing high-performance polymers with potential applications ranging from coatings to advanced materials (Hsiao, Yang, & Chen, 2000).

Catalysis and Reaction Mechanisms

Studies on the activation of carboxylic acids via tert-butyl esters offer insights into catalytic mechanisms and synthetic methodologies, enabling the efficient synthesis of anhydrides, esters, and amides. This research underlines the importance of tert-butyl esters in facilitating reactions that are fundamental to organic synthesis and pharmaceutical chemistry (Pozdnev, 2009).

Advanced Functional Materials

The creation of dual-colored electrochromic materials based on ester-functionalized pyridinium derivatives showcases the application of tert-butyl ester-related chemistry in developing new materials with potential uses in display technologies. These materials offer tunable properties based on the structural modifications of carboxylic acid esters, indicating the broad applicability of such chemical structures in material science (Long et al., 2017).

properties

IUPAC Name

2-fluoro-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO4/c1-17(2,3)23-16(22)19-8-6-11(7-9-19)12-4-5-13(15(20)21)14(18)10-12/h4-6,10H,7-9H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKOSLAMBFDEJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Carboxy-3-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Carboxy-3-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
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4-(4-Carboxy-3-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
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4-(4-Carboxy-3-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
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4-(4-Carboxy-3-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
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4-(4-Carboxy-3-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
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4-(4-Carboxy-3-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

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